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molecular formula C12H9ClO4S2 B8745473 2-Methoxycarbonyl-4-phenylthiophen-3-ylsulfonyl chloride

2-Methoxycarbonyl-4-phenylthiophen-3-ylsulfonyl chloride

Cat. No. B8745473
M. Wt: 316.8 g/mol
InChI Key: OYSRBWLWVLUXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04932997

Procedure details

10.9 g (0.04 mol) of 3-amino-2-methoxycarbonyl-4-phenylthiophene are dissolved in 20 ml of concentrated hydrochloric acid and then diazotised at -5° C. with 3.65 g of sodium nitrite in 10 ml of water. 30 minutes after the dropwise addition of sodium nitrite, the solution of the diazonium salt is added in portions to a mixture of 20 ml of dichloroethane, 0.45 g of benzyltriethylammonium chloride, 0.3 g of copper(I) chloride, 0.3 g of copper(II) chloride and 6 g of sulfur dioxide. When the addition at 5°-10° C. of the solution of the diazonium salt is complete, the reaction mixture is stirred for 1 hour at room temperature and then extracted three times with dichloroethane. The combined extracts are treated with activated carbon, filtered and concentrated. The resultant 2-methoxycarbonyl-4-phenylthiophen-3-ylsulfonyl chloride can be used further in the following reaction step without purification.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
6 g
Type
reactant
Reaction Step Four
Quantity
0.45 g
Type
catalyst
Reaction Step Four
Name
copper(I) chloride
Quantity
0.3 g
Type
catalyst
Reaction Step Four
Quantity
0.3 g
Type
catalyst
Reaction Step Four
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:5][S:4][C:3]=1[C:13]([O:15][CH3:16])=[O:14].N([O-])=O.[Na+].[Cl:21]C(Cl)C.[S:25](=[O:27])=[O:26]>Cl.O.[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.[Cu]Cl.[Cu](Cl)Cl>[CH3:16][O:15][C:13]([C:3]1[S:4][CH:5]=[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:2]=1[S:25]([Cl:21])(=[O:27])=[O:26])=[O:14] |f:1.2,7.8|

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
NC1=C(SC=C1C1=CC=CC=C1)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
3.65 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
ClC(C)Cl
Name
Quantity
6 g
Type
reactant
Smiles
S(=O)=O
Name
Quantity
0.45 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
copper(I) chloride
Quantity
0.3 g
Type
catalyst
Smiles
[Cu]Cl
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Five
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloroethane
ADDITION
Type
ADDITION
Details
The combined extracts are treated with activated carbon
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resultant 2-methoxycarbonyl-4-phenylthiophen-3-ylsulfonyl chloride can be used further in the following reaction step without purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC(=O)C=1SC=C(C1S(=O)(=O)Cl)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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